[3-(2-Aminoethyl)phenyl]methanol hydrochloride
CAS No.:
Cat. No.: VC13100446
Molecular Formula: C9H14ClNO
Molecular Weight: 187.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClNO |
|---|---|
| Molecular Weight | 187.66 g/mol |
| IUPAC Name | [3-(2-aminoethyl)phenyl]methanol;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO.ClH/c10-5-4-8-2-1-3-9(6-8)7-11;/h1-3,6,11H,4-5,7,10H2;1H |
| Standard InChI Key | VETXTUIYZSPHSE-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)CO)CCN.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)CO)CCN.Cl |
Introduction
Chemical Identification and Structural Properties
[3-(2-Aminoethyl)phenyl]methanol hydrochloride is systematically named as benzenemethanol, 3-(2-aminoethyl)-, hydrochloride (1:1). Its molecular structure combines a phenolic core with an aminoethyl side chain, protonated as a hydrochloride salt to enhance stability and solubility. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| Exact Mass | 173.0607 |
| PSA (Polar Surface Area) | 46.25 Ų |
| LogP (Partition Coefficient) | 2.14 |
The hydrochloride salt form ensures improved crystallinity and handling compared to its free base counterpart, which has the molecular formula C₈H₁₁NO. The compound’s HS code (2922199090) classifies it under "other amino-alcohols, their ethers, esters, and salts," subject to a 6.5% MFN tariff .
Synthesis and Manufacturing Approaches
Synthetic Routes
The synthesis of [3-(2-Aminoethyl)phenyl]methanol hydrochloride typically involves a two-step process:
Industrial-Scale Production
Industrial methods likely optimize reaction conditions (e.g., solvent ratios, temperature, and catalysts) to maximize yield and purity. For example, carbodiimide derivatives or boric acid—used in analogous syntheses —might facilitate amide bond formation or stabilize intermediates.
Chemical Reactivity and Functional Transformations
The compound’s amino and alcohol functional groups enable diverse reactions:
Oxidation
The primary alcohol group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Such transformations are critical for modifying solubility or biological activity.
Reduction
While the compound itself is already reduced, its intermediates might undergo further reduction. For instance, catalytic hydrogenation could saturate aromatic rings under high-pressure H₂ conditions.
Substitution Reactions
Research Applications and Biological Relevance
Material Science
The compound’s rigid aromatic core and polar functional groups make it a candidate for designing metal-organic frameworks (MOFs) or polymer additives. Such applications remain speculative but align with trends in functional material development.
Challenges and Future Directions
Current limitations in understanding this compound stem from sparse literature. Key research priorities include:
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Synthetic Optimization: Developing scalable, high-yield routes.
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Biological Screening: Evaluating receptor binding affinity and cytotoxicity.
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Derivatization Studies: Creating analogs for structure-activity relationship (SAR) analyses.
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